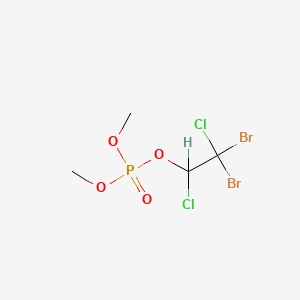

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests, including mosquitoes, black flies, and leaf-eating insects on various crops. This compound is also referred to as Naled and has been used extensively in agricultural and public health applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate involves the reaction of dimethyl phosphorochloridate with 2,2-dibromo-1,2-dichloroethanol. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The process involves the following steps:

Preparation of Dimethyl Phosphorochloridate: This is achieved by reacting phosphorus trichloride with methanol.

Reaction with 2,2-Dibromo-1,2-dichloroethanol: The dimethyl phosphorochloridate is then reacted with 2,2-dibromo-1,2-dichloroethanol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize impurities. The final product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.

Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

Substitution: The bromine and chlorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of acids or bases.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

Hydrolysis: Dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.

Oxidation: Various oxidized by-products depending on the conditions.

Substitution: Halogenated or functionalized derivatives of the original compound.

Scientific Research Applications

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.

Medicine: Investigated for its potential use in treating parasitic infections and as a model compound for studying organophosphate toxicity.

Industry: Employed in the formulation of insecticides and pesticides for agricultural and public health use.

Mechanism of Action

The primary mechanism of action of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is its inhibition of acetylcholinesterase, an enzyme essential for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine, a neurotransmitter.

Comparison with Similar Compounds

Similar Compounds

Dichlorvos: Another organophosphate insecticide with a similar mechanism of action.

Malathion: A widely used organophosphate insecticide with a broader spectrum of activity.

Parathion: A highly toxic organophosphate insecticide with similar applications.

Uniqueness

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of bromine and chlorine atoms makes it particularly effective against certain pests and provides a different toxicity profile compared to other organophosphates.

Properties

CAS No. |

64050-72-2 |

|---|---|

Molecular Formula |

C4H7Br2Cl2O4P |

Molecular Weight |

380.78 g/mol |

IUPAC Name |

(2,2-dibromo-1,2-dichloroethyl) dimethyl phosphate |

InChI |

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(7)4(5,6)8/h3H,1-2H3 |

InChI Key |

BAVBTSMRGZYBOQ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC(C(Cl)(Br)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.